molecular formula C8H8BBrO2 B13056446 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL

4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL

Cat. No.: B13056446
M. Wt: 226.86 g/mol
InChI Key: NJLWQEBNNXWRGF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and oxygen atoms in the ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the bromination of a precursor compound, followed by cyclization to form the oxaborole ring. One common method involves the reaction of 4-methylbenzoic acid with bromine in the presence of a catalyst to introduce the bromomethyl group. This is followed by a cyclization reaction using a boron-containing reagent to form the oxaborole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For example, as a phosphodiesterase 4 inhibitor, the compound binds to the catalytic domain of the enzyme, inhibiting its activity. This leads to an increase in intracellular cyclic AMP levels, which in turn modulates the activity of various signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxaboroles such as:

Uniqueness

4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H8BBrO2

Molecular Weight

226.86 g/mol

IUPAC Name

4-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,4-5H2

InChI Key

NJLWQEBNNXWRGF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)CBr)O

Origin of Product

United States

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